Journal Name:Journal of Macromolecular Science Part B-Physics
Journal ISSN:0022-2348
IF:1.366
Journal Website:http://www.tandfonline.com/toc/lmsb20/current
Year of Origin:1967
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:53
Publishing Cycle:Bimonthly
OA or Not:Not
Long-term evolution of overlying rock fractures in mined-out areas and its effect on gas flow conductivity
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.fuel.2023.129213
Abandoned mines are often closed for long periods, and the overlying rock in mined-out areas is subjected to creep due to constant stress, which affects the overlying rock fracture morphology. The fractures in these rocks have a conductive effect on the gas flow, and previous studies less consider the influence of the long-term evolution process of the fractures on the gas distribution in these areas. Long-term experiments were conducted using a physical similarity experimental model of the mined-out area. To further explain the evolution law of the overlying rock displacement and fracture fields, a method for quantifying the percentage of the fracture field of the overlying rock based on computer image recognition technology is proposed. The results show that the long-term evolution of the overlying rock fractures have the characteristics of transfer and closure, and the change process determines the gas flow trajectory of overlying rock. The long-term evolution of the overlying rock is clarified, which incorporates the three-stage development of the delamination fractures and the stage density increase of the broken fractures. The gas storage capacity of the overlying rock first increases, then decreases, before stabilizing, and the gas diffusion capacity gradually increases. The gas distribution range fluctuates and increases with the evolution of the overlying rock fractures at different times. The time-varying law of the long-term evolution of overlying rock fractures in the mined-out area is explained and theoretical support is provided for clarifying the time-varying law of gas distribution in the overlying rock.
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Study on the microstructural characteristics of coal and the mechanism of wettability of surfactant solutions at different pH levels
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.fuel.2023.129268
The effect of acidity and alkalinity of mine water on the ability of surfactants to wet coal was studied with contact angle measurements to determine the optimal aqueous surfactant concentration, quantitative osmosis experiments to characterize the wettability of coal, and atomic force microscopy to analyze the surface microstructure of the coal. The contact angle measurements showed that the optimum concentrations of both selected surfactants, sodium dodecyl sulfate (SDS) and coconut oil diethanolamide (CDEA), were 1.0 wt%, with contact angles on the coal samples of 25.8° and 36.1°, respectively, which were lower than from other concentrations of the surfactants. The use of quantitative osmosis experiments revealed that the acid-base environment of the surfactant solutions impacted the effect of the surfactants to different extents depending on the type of surfactant. SDS at pH = 9 had the best wetting performance and its osmosis height was 17.2 × greater than the treatment with water at pH = 7. Analyses with atomic force microscopy determined the effect of the wetting mechanism of the surfactant in different acid-base environments on the microstructural characteristics of the coal. The experiments showed that the surface morphology and pore structure of the coal changed after surfactant treatment in different acid-base environments, with more pore structures appearing on the surface of the coal samples. Both acidic and alkaline conditions could enhance the surface roughness of coal. Coal treated with SDS at a pH of 9 had the highest surface porosity of 13.8%. These studies clarify the microscopic wetting mechanism of the surfactants SDS and CDEA at different pH levels of mine water in terms of the microscopic surface morphology and pore structure of the coal, and provide an experimental basis for improving the wetting of coal and the water injection process of a coal seam.
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Ni − Promoted Cu/ZSM-5 for selective hydrodeoxygenation of furfural to produce 2 − Methylfuran
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.fuel.2023.129233
Catalytic hydrodeoxygenation (HDO) of furfural (FUR) to produce 2 − methylfuran (2 − MeF) is a green way to produce hydrocarbons with fuel − like properties. In this work, bimetallic Ni − Cu alloys supported on ZSM − 5 zeolite catalysts were prepared by wetness impregnation and used for HDO of FUR to produce 2 − MeF. Cu/ZSM − 5 catalyst favoured the adsorption of CO bonding in FUR through a tilted adsorption orientation, avoiding the saturation of furan ring. Moderate addition of Ni in Cu/ZSM-5 accelerated the conversion rate with enhanced adsorption of the FUR and H2, leading to high selectivity of 2 − MeF in the product through sequenced hydrogenation and deoxygenation procedures. Moreover, zeolite surface acid benefited the scission of CO bonding in the intermediate furfuryl alcohol (FOL), further promoting the yield of 2 − MeF. The optimized 2Ni − 6Cu/CZ catalyst (with 2 wt% Ni and 6 wt% Cu on ZSM − 5) gave 2 − MeF yield of 78.8 wt% at 220 °C after 30 min reaction. With further increased Ni concentrations, the hydrogenation of furan ring was accelerated with tetrahydrofurfuryl alcohol (THFOL) as the main product.
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Machine learning aids solvothermal liquefaction of algal biomass: Prediction of nitrogen content and bio-oil yield
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.fuel.2023.129284
In order to generate bio-oil with enhanced characteristics, many solvents have been frequently used in the liquefaction of algal biomass. However, the findings differ from one work to another, and no generalization has yet been performed. Various works have reported on the machine learning application to the liquefaction of biomass but none of them offered a specific attention to the impact of the reaction solvent. In this study, the Random Forest (RF) and eXtreme Gradient Boosting (XGB) methods were used to predict the yield (Yb) and nitrogen content (Nb) of bio-oil from solvothermal liquefaction of algal biomass. On unknown test data, XGB provided superior models with R2 and RMSE of (81.61% and 8.08 wt%) and (93.33%, 0.6 wt%) for Yb and Nb, respectively. This study demonstrates the relevance of the solvent's hydrogen-bonding donor strength over its polarity and refractive index in predicting Yb and Nb. The partial dependence plots exhibited the trends of the various inputs’ partial impacts. To facilitate prediction for other researchers, a graphical user interface was developed based on the best models. With this user interface, the researchers could explore the Yb and Nb for various mono-solvents and/or binary solvents and find out the optimized parameters according to the need, before go to experimental works. This will help save time and resources that are usually spent on several trial experiments that may sometimes not yield positive results. This work will instruct researchers for the selection of solvent in order to reach desirable Yb and Nb.
Detail
Effect of early intake valve closing, exhaust gas recirculation and split injection on combustion and emissions characteristics of a HDDI diesel engine operating in PCCI combustion mode
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.fuel.2023.129079
Premixed Charge Compression Ignition (PCCI) combustion is an alternative to conventional diffusion-controlled combustion for Mono-nitrogen oxides (NOx) and soot emissions reduction in DI diesel engines. However, bringing the center of combustion (CoC) near top dead center (TDC) to reduce brake specific fuel consumption is challenging. In this study, for two Early Intake Valve Closing (EIVC) profiles of split injection strategy, combustion characteristics and emissions of a heavy-duty direct injection (HDDI) diesel engine are evaluated by CFD simulations. Combustion efficiency, Indicated Specific Fuel Consumption (ISFC), NOx, soot, and carbon monoxide (CO) emissions are evaluated for 40 ˚CA and 80˚CA EIVC timings with respect to the base diesel combustion with 0, 30, 50, and 70% Exhaust Gas Recirculation (EGR) rates at 3 bar Brake Mean Effective Pressure (BMEP).CFD simulations reveal that EIVC strategy can displace the CoC towards TDC up to 5–10 ˚CA depending on the EGR rate. Moreover, up to 30% NOx reduction can be achieved in EIVC cases. In 70% EGR case, lower ISFC and near zero NOx emissions can be obtained compared to conventional diesel combustion due to CoC being closer to TDC. However, the EIVC strategy with EGR increases CO emissions due to incomplete combustion of a lower air/fuel ratio mixture.
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Explosion behaviors of hydrogen-nitrous oxide mixtures with propane addition
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.fuel.2023.129232
In the present work, the explosion of hydrogen-propane-nitrous oxide mixtures with various equivalence ratios (ϕ=0.2-2.4), propane fractions (ωC=0-1.0) and initial pressures (P0=50-100 kPa) at ambient temperature (288 K, room temperature) was experimentally performed in a standard 3.375-L cubic vessel. The maximum explosion pressure (Pmax), maximum pressure rise rate ((dp/dt)max) and explosion time (te) were obtained in light of pressure–time curves, and the normalized maximum explosion pressure (Pmax/P0) and normalized explosion time (td/te) were analyzed as well. Moreover, the adiabatic pressure (Pad) and laminar burning velocity (SL) were also calculated for argumentation. The results indicate that with the increase of ωC, Pmax and (dp/dt)max both present three characteristic variation trends for different ϕ, while the inflections of Pmax-ϕ and (dp/dt)max-ϕ transient gradually from lean to rich mixtures. Besides, te and td/te are monotonously rising with ωC, illustrating that propane addition can remarkably decelerate the explosion process. In addition, with the increase of P0, Pmax/P0 raises monotonously and is asymptotic to Pad/P0 at ωC⩽0.2, demonstrating that heat loss decreases under higher P0. Linear dependence is also found between (dp/dt)max and P0 for any composition. Furthermore, te monotonically decreases with P0, due to the flame acceleration occurring in the combustion period. In general, the presence of nitrous oxide (N2O) with a large content makes the explosion extremely unstable, and a spot of propane can dramatically alter the explosion characteristics of H2-N2O mixtures. These results will be meaningful for the development of explosion-mitigation devices and technology in case of underlying explosion and fire hazards.
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Corrigendum to “Computational investigation on CO2 capturing capacity of N-doped and Na-decorated Graphdiyne” [Fuel 345 (2023) 128169]
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.fuel.2023.129252
Abstract not available
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Probing pipe flow impact corrosion monitoring effectiveness under corrosion monitor coupons conditions
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.fuel.2023.129288
To reduce the corrosion failure frequency of oil and gas pipelines, corrosion monitoring coupons are often used to evaluate the internal corrosion status of pipelines. However, the local flow field varies after the installation of the coupons, so the monitoring corrosion rate is different from that of the pipe wall. To evaluate the effectiveness of corrosion coupons monitoring, a lab-scale flow loop system was used to carry out flow corrosion experiments to obtain the local corrosion rates of corrosion monitoring coupons and pipe wall, respectively. Combined with the characterization of corrosion products and multiphase flow, a mechanism model of corrosion monitoring effectiveness was established. It was clear that the deviation of corrosion monitoring rate was related to the flow rate, shear force and turbulent kinetic energy. The accumulation of corrosion media and the detachment of corrosion product films resulted in variation in the morphology and the monitoring effectiveness.
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Excellent NH3-SCR activity and significant sulfur resistance over novel core–shell Cu-SSZ-13@meso-CeO2 catalyst
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.fuel.2023.129292
A core–shell Cu-SSZ-13@meso-CeO2 catalyst with both microporous and mesoporous pores was successfully synthesized using a self-assembly technique in this research. The catalyst was tested via NH3–SCR of NOx removal from diesel exhausts. The Cu-SSZ-13@meso-CeO2 catalyst was found to have significantly improved activity at high temperatures, wider temperature range, improved hydrothermal stability, and anti-sulfur performance. After the introduction of meso-CeO2, a significant synergistic effect between the Cu2+/Ce4+ ions on the core–shell layer was observed, and the amounts of Cu2+–2Z species and acidic sites increased, which may be conducive to the superior catalytic performance of Cu-SSZ-13@meso-CeO2 contrasted to Cu-SSZ-13. Subsequent to hydrothermal treatment, Cu-SSZ-13@meso-CeO2 maintains a superior CHA-type structure, additional L-acidic sites, and isolated Cu2+ ions while being protected by a meso-CeO2 shell. In addition, in the presence of SO2, the meso-CeO2 shell in Cu-SSZ-13@meso-CeO2 reacts with SO2 to produce cerium sulfate, which serves as a protective component for the copper species on Cu-SSZ-13. Moreover, the reaction mechanism studies have indicated that NO reduction primarily adheres to the E–R mechanism on Cu-SSZ-13, whereas both L–H and E–R mechanisms contribute to Cu-SSZ-13@meso-CeO2. SO2 has a less significant inhibitive effect on the adsorption of NH3 over Cu-SSZ-13@meso-CeO2 compared with that over Cu-SSZ-13. The inhibitive influence of SO2 on Cu-SSZ-13@meso-CeO2 is primarily owing to the inhibitory adsorption of NO and the reduction of the L–H reaction path, with little effect on the E–R reaction mechanism, which is significantly affected in Cu-SSZ-13. The Cu-SSZ-13@meso-CeO2 catalyst demonstrated exceptional NH3–SCR performance, a broad temperature range, and super hydrothermal stability as well as anti-sulfur performance, indicating great application prospects for NOx removal from diesel vehicle exhausts.
Detail
NiCx/Ni-foam discovered as a promising high-temperature WGSR catalyst
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.fuel.2023.129270
Water gas shift reaction (WGSR) is urgently calling for an alternative to the Fe-Cr catalyst. Ni-based catalysts are taken into consideration but remain challenging because of their high methanation activity. Here we report a highly active and selective NiCx/Ni-foam catalyst with clearly detectable Ni3C phase, facilely obtainable by endogenous growth of NiC2O4 onto a Ni-foam and subsequent H2-reduction treatment. The preferred catalyst with high content of NiCx is capable of converting 63.6% or 94.3% CO at 350 °C or 400 °C with trace or < 0.8% CH4 formation for a feed gas with H2O/CO/Ar molar ratio of 4/1/9, and is stable for at least 110 h. It is experimentally and theoretically unveiled that the Ni3C facilitates the dissociative activation of H2O and favors CO to form carboxylate species (favorable for CO2 formation) rather than active Ni(CO)n intermediates for CH4 formation thereby enabling the catalyst with high WGSR activity and selectivity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 POLYMER SCIENCE 高分子科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.40 38 Science Citation Index Science Citation Index Expanded Not
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